molecular formula C40H23N7Na4O13S4 B14409017 Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate CAS No. 87440-96-8

Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate

Cat. No.: B14409017
CAS No.: 87440-96-8
M. Wt: 1029.9 g/mol
InChI Key: KKGKMTZFLPUSTR-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 6-amino-1-hydroxy-3-sulfonatonaphthalene-2-yl, followed by coupling with 7-sulfonatonaphthalen-1-yl . This intermediate product undergoes further diazotization and coupling reactions to form the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reagents, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction typically results in the formation of amines .

Scientific Research Applications

Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate is unique due to its specific structure, which provides distinct optical properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric analysis and staining .

Properties

CAS No.

87440-96-8

Molecular Formula

C40H23N7Na4O13S4

Molecular Weight

1029.9 g/mol

IUPAC Name

tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C40H27N7O13S4.4Na/c41-22-8-10-25-21(16-22)17-38(64(58,59)60)39(40(25)48)47-46-34-14-15-35(30-20-24(61(49,50)51)9-11-28(30)34)45-44-33-13-12-32(26-4-1-2-5-27(26)33)43-42-23-18-31-29(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54;;;;/h1-20,48H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4

InChI Key

KKGKMTZFLPUSTR-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=C(C=CC6=C(C=C5)N=NC7=C(C=C8C=C(C=CC8=C7O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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